molecular formula C7H7BF3K B1324535 Potassium benzyltrifluoroborate CAS No. 329976-73-0

Potassium benzyltrifluoroborate

Cat. No.: B1324535
CAS No.: 329976-73-0
M. Wt: 198.04 g/mol
InChI Key: WGHDAVWURFVTQC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Potassium benzyltrifluoroborate plays a crucial role in biochemical reactions due to its stability and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in oxidation reactions where it acts as an oxidizing agent. Additionally, it participates in Suzuki cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis . The compound’s interaction with biomolecules often involves nucleophilic addition and photo-benzylation of carbonyl compounds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. The compound’s impact on cell function can be attributed to its ability to modulate enzyme activity and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to participate in nucleophilic addition and cross-coupling reactions highlights its role in modifying molecular structures and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, with a melting point exceeding 300°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial for specific biochemical applications . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Its role in oxidation and cross-coupling reactions highlights its importance in metabolic processes. The compound’s influence on metabolic flux and metabolite levels is a key area of study in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium benzyltrifluoroborate can be synthesized through a variety of methods. One common approach involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This method typically involves the reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride (KHF2) .

Industrial Production Methods: Industrial production of this compound often involves scalable procedures that ensure high yields and purity. A novel route described in the literature involves the preparation of organotrifluoroborate salts with different counter cations through a safe, rapid, and scalable procedure . This method avoids issues such as glassware etching and provides analytically pure products.

Biological Activity

Potassium benzyltrifluoroborate (KBF3C6H5) is a versatile organoboron compound that has gained attention for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is characterized by its ability to generate radical species under various conditions, making it a valuable reagent in photoredox catalysis. The compound acts as a radical precursor, facilitating reactions that involve the formation of carbon-centered radicals. This property is crucial in synthetic organic chemistry, particularly in coupling reactions such as the Suzuki-Miyaura reaction, where it serves as a coupling partner to form biaryl compounds .

Radical Generation and Reactivity

The reactivity of this compound is influenced by its reduction potential. Studies indicate that lower reduction potentials lead to more stable radicals and higher product yields in alkylation reactions. For example, when this compound was reacted with imines, the yields were significantly affected by the nature of the proton donor used in the reaction .

Inhibition Studies

Research into the biological activity of this compound has revealed its potential as an inhibitor in various biochemical pathways. For instance, it has been shown to selectively inhibit certain heat shock proteins (HSPs), which are implicated in cancer cell survival and proliferation . The selectivity of this compound towards specific protein targets suggests its utility in designing therapeutic agents aimed at modulating protein interactions.

Case Studies

  • Cancer Therapeutics : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to the disruption of HSP function, leading to apoptosis in malignant cells .
  • Photoredox Catalysis : In another investigation, this compound was utilized in photoredox-catalyzed radical-radical coupling reactions. This process allowed for the synthesis of complex molecules that could serve as precursors for drug development . The ability to generate radicals under mild conditions highlights its potential for use in synthesizing bioactive compounds.

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other organoboron compounds:

CompoundBiological ActivityMechanism of ActionReference
This compoundSelective HSP inhibitionDisruption of protein interactions
Potassium PhenyltrifluoroborateModerate cytotoxicityRadical generation for coupling reactions
Potassium AryltrifluoroboratesVariable efficacy in cancer modelsTargeting different cellular pathways

Properties

IUPAC Name

potassium;benzyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHDAVWURFVTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635652
Record name Potassium benzyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329976-73-0
Record name Potassium benzyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium benzyltrifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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